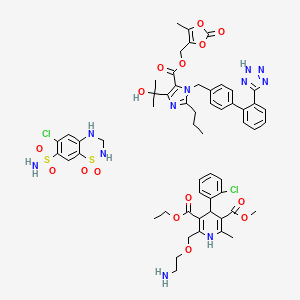

Tribenzor

Description

Properties

CAS No. |

1394251-60-5 |

|---|---|

Molecular Formula |

C56H63Cl2N11O15S2 |

Molecular Weight |

1265.2 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C29H30N6O6.C20H25ClN2O5.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);5-8,17,23H,4,9-11,22H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

GIZHHWONNRGSDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Olmesartan Medoxomil in Renal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Olmesartan (B1677269) medoxomil is a potent and selective angiotensin II receptor blocker (ARB) with significant renoprotective effects that extend beyond its primary antihypertensive action. As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan, which exerts its effects by competitively and insurmountably blocking the Angiotensin II Type 1 (AT1) receptor.[1][2][3] In renal cells, this blockade initiates a cascade of beneficial downstream effects, including the attenuation of hemodynamic strain, inhibition of pro-fibrotic and pro-inflammatory signaling pathways, reduction of oxidative stress, and preservation of key cellular structures like podocytes. This guide provides a detailed examination of these molecular mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Pharmacokinetics and Primary Mechanism of Action

Olmesartan medoxomil is administered orally as an inactive prodrug.[1] This esterification enhances its bioavailability.[3] During absorption, it undergoes rapid and complete hydrolysis to its active form, olmesartan (RNH-6270).[4][5] Olmesartan is a highly selective AT1 receptor antagonist, exhibiting more than 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor.[2][6]

The core mechanism of action is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS) at the level of the AT1 receptor.[7] Angiotensin II (Ang II), the primary effector of the RAAS, mediates its pathological effects in the kidney—including vasoconstriction, inflammation, and fibrosis—largely through this receptor.[2][8] Olmesartan binds to the AT1 receptor with high affinity, preventing Ang II from binding and initiating downstream signaling.[9][10] This blockade is characterized as insurmountable, indicating a slow dissociation from the receptor, which contributes to its long-lasting therapeutic effect.[5][9]

Caption: The RAAS pathway and the site of Olmesartan's intervention.

Molecular Mechanisms in Renal Cells

The renoprotective effects of olmesartan are multifaceted, stemming from its ability to modulate several key pathological processes at the cellular level.

Attenuation of Renal Fibrosis via TGF-β Pathway

Ang II is a potent inducer of renal fibrosis, primarily through the upregulation of Transforming Growth Factor-beta (TGF-β).[11] Olmesartan has been shown to effectively suppress the progression of tubulointerstitial fibrosis by interrupting this signaling cascade.[11] Studies in animal models of kidney disease demonstrate that olmesartan treatment attenuates the upregulation of TGF-β and the activation of its downstream effectors, the Smad proteins.[11][12]

Furthermore, olmesartan breaks a pathological feedback loop where TGF-β can itself induce RAS activation in tubular epithelial cells; by blocking the AT1 receptor, olmesartan prevents this amplification of fibrotic signals.[11][13] This action also preserves the expression of the protective enzyme Angiotensin-Converting Enzyme 2 (ACE2), which counteracts the effects of Ang II.[11][12]

Caption: Olmesartan's inhibition of the pro-fibrotic TGF-β pathway.

Reduction of Oxidative Stress

A key mechanism of Ang II-induced renal injury is the generation of reactive oxygen species (ROS).[8][14] Activation of the AT1 receptor stimulates NADPH oxidase, a major source of superoxide (B77818) in the kidney.[15][16] Olmesartan treatment has been shown to significantly reduce oxidative stress.[15] It achieves this by decreasing the expression of essential NADPH oxidase subunits, such as gp91phox and p22phox.[15][16] This leads to a measurable decrease in oxidative stress markers like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), and a restoration of antioxidant defenses, including glutathione (B108866) (GSH) levels and catalase activity.[14][16]

Protection of Glomerular Podocytes

Podocytes are highly specialized cells that form a critical component of the glomerular filtration barrier. Their injury or loss is a hallmark of diabetic nephropathy and leads to microalbuminuria.[17] Olmesartan provides a direct protective effect on these cells.[17] In animal models of type 2 diabetes, early treatment with olmesartan prevents podocyte injury and the onset of microalbuminuria.[17] Mechanistically, it restores the expression of crucial podocyte-specific proteins, such as nephrin (B609532) and podocin, which are essential for maintaining the integrity of the filtration slits.[18][19] This effect is independent of its blood pressure-lowering action.[18]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical and in vitro studies, illustrating the potency and efficacy of olmesartan.

Table 1: AT1 Receptor Binding and Inhibition

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| IC₅₀ (vs. ¹²⁵I-Ang II) | 7.7 nM | Bovine adrenal cortical membranes | [4][20] |

| IC₅₀ (vs. ¹²⁵I-Ang II) | 16 nM | - | [4] |

| IC₅₀ (vs. Ang II response) | 4.4 - 23.9 nM | AT1R-expressing cells | [21] |

| Affinity vs. AT2 Receptor | >12,500-fold higher for AT1 | - |[2] |

Table 2: Effects on Renal Injury Markers in Animal Models

| Model | Treatment | Parameter | Result | Reference |

|---|---|---|---|---|

| CHF Mice | Olmesartan (10 mg/kg/day) | Renal gp91phox, p22phox, NOX4 mRNA | Significantly decreased vs. CHF group | [15] |

| Diabetic (db/db) Mice | Olmesartan (10 & 20 mg/kg/day) | Urinary Albumin Excretion | Significantly improved | [22] |

| Diabetic (db/db) Mice | Olmesartan (10 & 20 mg/kg/day) | Glomerular & Tubular Injury | Attenuated | [22] |

| Alport Syndrome Mice | Olmesartan | TGF-β Upregulation | Attenuated | [11] |

| Diabetic (OLETF) Rats | Olmesartan (10 mg/kg/day) | Juxtamedullary Podocyte Injury | Prevented | [17][18] |

| Diabetic (OLETF) Rats | Olmesartan (10 mg/kg/day) | Nephrin & Podocin mRNA | Restored to control levels |[18][19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited.

Protocol: Competitive AT1 Receptor Binding Assay

This protocol is designed to determine the inhibitory concentration (IC₅₀) of olmesartan.

-

Cell Culture & Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human AT1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (20-40 µg protein) with a constant concentration of radiolabeled angiotensin II ligand (e.g., 1.5 nM [³H]olmesartan or ¹²⁵I-[Sar¹,Ile⁸]Ang II).[9][21]

-

Add increasing concentrations of unlabeled olmesartan (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of an unlabeled ARB (e.g., 10 µM olmesartan or candesartan).[9][21]

-

Incubate at 37°C for 40-60 minutes to reach equilibrium.[9][21]

-

-

Harvesting and Counting:

-

Rapidly terminate the reaction by filtering the mixture through GF/C glass fiber filters using a cell harvester.

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of olmesartan.

-

Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

-

Protocol: Western Blotting for TGF-β1 and p-Smad2 in Cultured Human Kidney (HK-2) Cells

This protocol assesses the effect of olmesartan on pro-fibrotic protein expression.

-

Cell Culture and Treatment:

-

Culture HK-2 cells (a human proximal tubular epithelial cell line) in appropriate medium (e.g., DMEM/F12 with supplements).

-

Starve cells in serum-free medium for 24 hours.

-

Pre-treat cells with olmesartan (e.g., 10 µM) for 1 hour.

-

Stimulate cells with recombinant human TGF-β1 (e.g., 5 ng/mL) or Ang II (e.g., 100 nM) for a specified time (e.g., 30 minutes for p-Smad2, 24 hours for fibronectin).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the total protein lysate. Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against TGF-β1, phospho-Smad2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize the intensity of the target protein to the loading control.

-

Caption: Workflow for in vitro analysis of olmesartan's anti-fibrotic effects.

Conclusion

The mechanism of action of olmesartan medoxomil in renal cells is a robust, multi-pronged process centered on the selective and insurmountable blockade of the AT1 receptor. This primary action translates into profound renoprotective effects by mitigating the deleterious downstream consequences of Angiotensin II signaling. By reducing intraglomerular pressure, inhibiting the TGF-β fibrotic pathway, suppressing NADPH oxidase-mediated oxidative stress, and preserving the structural integrity of podocytes, olmesartan directly counteracts the key drivers of chronic kidney disease progression. This detailed molecular understanding underscores its therapeutic value for patients with hypertension and associated renal complications.

References

- 1. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 8. Olmesartan medoxomil reverses glomerulosclerosis in renal tissue induced by myocardial infarction without changes in renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Olmesartan Attenuates Kidney Fibrosis in a Murine Model of Alport Syndrome by Suppressing Tubular Expression of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olmesartan Attenuates Kidney Fibrosis in a Murine Model of Alport Syndrome by Suppressing Tubular Expression of TGFβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Olmesartan Attenuates Tacrolimus-Induced Biochemical and Ultrastructural Changes in Rat Kidney Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of olmesartan medoxomil on renal oxidative stress in mice with chronic heart failure [cjn.org.cn]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Early Treatment With Olmesartan Prevents Juxtamedullary Glomerular Podocyte Injury and the Onset of Microalbuminuria in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Olmesartan medoxomil | CAS:144689-63-4 | AT1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 21. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Olmesartan Medoxomil, An Angiotensin II-Receptor Blocker, Ameliorates Renal Injury In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Amlodipine: Cellular Uptake and Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit L-type calcium channels in vascular smooth muscle and cardiac muscle. However, a growing body of evidence reveals a complex interplay of cellular uptake, subcellular distribution, and engagement with multiple signaling pathways that contribute to its broader cardiovascular protective effects. This technical guide provides a comprehensive exploration of amlodipine's cellular pharmacokinetics and pharmacodynamics, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Cellular Uptake and Subcellular Distribution

Amlodipine's lipophilic nature and positive ionic charge at physiological pH facilitate its passive diffusion across the plasma membrane. Once inside the cell, it does not distribute uniformly but rather exhibits a pronounced accumulation within acidic intracellular vesicles. Fluorescence microscopy studies have identified these compartments as Rab7a-positive late endosomes and LAMP1-positive lysosomes. This sequestration within lysosomes is a critical aspect of its cellular disposition and may contribute to its long duration of action.

Data Presentation: Quantitative Analysis of Amlodipine Distribution

The following tables summarize available quantitative data on the pharmacokinetic and tissue distribution of amlodipine.

Table 1: Pharmacokinetic Parameters of Amlodipine in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | 64-90% | [2] |

| Protein Binding | ~93% | [2] |

| Elimination Half-life | 30-50 hours | [2] |

| Time to Peak Plasma Concentration | 6-12 hours | [2] |

Table 2: Tissue Distribution of a Radiolabeled Amlodipine Analog ([99mTc]-DTPA-AMLO) in Rats (% Injected Dose per Gram)

| Organ | 2 hours post-injection | 4 hours post-injection | Reference |

| Blood | 0.15 ± 0.03 | 0.08 ± 0.02 | [3] |

| Heart | 0.45 ± 0.12 | 0.31 ± 0.09 | [3] |

| Lung | 1.25 ± 0.31 | 0.89 ± 0.22 | [3] |

| Liver | 2.15 ± 0.45 | 1.55 ± 0.38 | [3] |

| Spleen | 0.35 ± 0.09 | 0.25 ± 0.07 | [3] |

| Kidneys | 3.55 ± 0.89 | 2.55 ± 0.64 | [3] |

| Stomach | 0.85 ± 0.21 | 0.65 ± 0.16 | [3] |

| Intestine | 1.55 ± 0.39 | 1.15 ± 0.29 | [3] |

| Muscle | 0.25 ± 0.06 | 0.18 ± 0.05 | [3] |

| Bone | 0.30 ± 0.08 | 0.22 ± 0.06 | [3] |

| Note: This data represents a technetium-99m labeled amlodipine conjugate and may not precisely reflect the biodistribution of the parent drug. |

Experimental Protocols

Protocol for Live-Cell Imaging of Amlodipine Uptake

This protocol utilizes the intrinsic fluorescence of amlodipine, which is enhanced within the cellular environment, to visualize its uptake and subcellular localization.

Objective: To qualitatively and semi-quantitatively assess the uptake and distribution of amlodipine in cultured cells in real-time.

Materials:

-

Vascular smooth muscle cells (VSMCs) or other suitable cell line

-

Glass-bottom imaging dishes

-

Amlodipine besylate

-

Confocal laser scanning microscope with environmental control (37°C, 5% CO₂)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate VSMCs onto glass-bottom dishes at an appropriate density to achieve 70-80% confluency at the time of imaging.

-

Amlodipine Solution Preparation: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

-

Cell Treatment: Wash the cells twice with warm PBS. Replace the PBS with the amlodipine-containing medium.

-

Live-Cell Imaging:

-

Immediately place the dish on the stage of the confocal microscope.

-

Use a 405 nm laser for excitation and collect emission between 450 nm and 550 nm.

-

Acquire images at various time points (e.g., 0, 15, 30, and 60 minutes) to observe the kinetics of uptake.

-

Obtain z-stack images to determine the three-dimensional subcellular localization.

-

-

Data Analysis: Analyze the fluorescence intensity within the cells over time to assess the rate of uptake. Co-localization analysis with specific organelle markers can be performed to identify subcellular compartments of accumulation.

Workflow for live-cell imaging of amlodipine uptake.

Protocol for Quantification of Intracellular Amlodipine by LC-MS/MS

This protocol provides a method for the accurate quantification of amlodipine within cultured cells using liquid chromatography-tandem mass spectrometry.

Objective: To determine the intracellular concentration of amlodipine after a defined exposure period.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

6-well cell culture plates

-

Amlodipine besylate

-

Amlodipine-d4 (internal standard)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to confluency. Treat the cells with the desired concentration of amlodipine for a specified duration.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells three times with ice-cold PBS to remove extracellular amlodipine.

-

Add a known volume of cell lysis buffer to each well and scrape the cells.

-

Collect the cell lysate and briefly sonicate to ensure complete lysis.

-

-

Sample Preparation:

-

Take an aliquot of the cell lysate for protein quantification (e.g., BCA assay).

-

To the remaining lysate, add a known amount of the internal standard (amlodipine-d4).

-

Add three volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate amlodipine and the internal standard on a C18 column using a suitable mobile phase gradient.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Quantify the amount of amlodipine in the sample by comparing its peak area to that of the internal standard, using a calibration curve prepared in a similar matrix.

-

Normalize the amount of amlodipine to the total protein content of the cell lysate to express the concentration as ng/mg of protein.

-

Workflow for intracellular amlodipine quantification.

Signaling Pathways Modulated by Amlodipine

Amlodipine's therapeutic effects extend beyond simple calcium channel blockade and involve the modulation of several key intracellular signaling pathways.

Primary Mechanism: L-type Calcium Channel Blockade

The canonical mechanism of amlodipine action is the inhibition of L-type calcium channels in vascular smooth muscle cells. This prevents the influx of extracellular calcium, which is a critical step in the cascade leading to muscle contraction. By blocking this influx, amlodipine promotes vasodilation and reduces peripheral vascular resistance.[2]

References

The Synergistic Regulation of Blood Pressure by Tribenzor's Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synergistic mechanisms underlying the antihypertensive effects of Tribenzor, a triple-combination therapy comprising olmesartan (B1677269) medoxomil, amlodipine (B1666008), and hydrochlorothiazide (B1673439). By targeting three distinct yet complementary pathways in blood pressure regulation, this combination therapy offers a potent and effective treatment strategy for hypertension. This document delves into the molecular signaling pathways of each component, presents key quantitative data from the pivotal TRINITY clinical trial, and outlines the experimental protocols employed in this significant study.

I. Introduction to this compound and its Components

This compound is a fixed-dose combination medication approved for the treatment of hypertension. It integrates three antihypertensive agents with different mechanisms of action to achieve greater blood pressure control than can be attained with dual-combination or monotherapy regimens.[1] The three active components are:

-

Olmesartan Medoxomil: An angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects.[2][3]

-

Amlodipine: A dihydropyridine (B1217469) calcium channel blocker (CCB) that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation.[3][4]

-

Hydrochlorothiazide (HCTZ): A thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to a reduction in blood volume.[3][5]

II. Synergistic Mechanisms of Action in Blood Pressure Regulation

The enhanced efficacy of this compound stems from the synergistic interplay of its three components, which collectively address multiple physiological pathways involved in blood pressure control.

A. Complementary Effects on Vascular Tone and Volume:

Olmesartan and amlodipine both contribute to vasodilation, but through different mechanisms. Olmesartan blocks the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance.[6] Specifically, it prevents angiotensin II-mediated vasoconstriction.[2] Amlodipine, on the other hand, directly relaxes vascular smooth muscle by blocking calcium influx, a critical step in muscle contraction.[4] The combination of these two actions results in a more profound reduction in peripheral vascular resistance than either agent can achieve alone.

Hydrochlorothiazide complements these vasodilatory effects by reducing the overall fluid volume in the circulatory system. By promoting the excretion of sodium and water, it decreases cardiac output and, consequently, blood pressure.[5]

B. Attenuation of Counter-Regulatory Mechanisms:

A key aspect of this triple-combination therapy is its ability to mitigate the compensatory responses that can limit the effectiveness of monotherapy. For instance, the vasodilation induced by amlodipine can lead to a reflex activation of the RAAS. Olmesartan directly counteracts this by blocking the effects of the increased angiotensin II levels.[6] Similarly, the diuretic action of hydrochlorothiazide can also stimulate the RAAS; again, olmesartan blunts this response.

C. Molecular Signaling Pathways:

-

Olmesartan: As an ARB, olmesartan competitively inhibits the binding of angiotensin II to the AT1 receptor. This blockade disrupts downstream signaling cascades that would otherwise lead to vasoconstriction, inflammation, and cellular proliferation. Specifically, olmesartan has been shown to inhibit angiotensin II-induced activation of signaling molecules such as extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[7]

-

Amlodipine: Amlodipine's primary mechanism is the blockade of L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions that is necessary for the activation of myosin light-chain kinase and subsequent muscle contraction.[4] Additionally, amlodipine may exert vasoprotective effects through the activation of the Akt2/Sp1 signaling pathway, leading to the upregulation of microRNA-21, and by enhancing the production of nitric oxide (NO) via activation of endothelial nitric oxide synthase (eNOS).[2][8]

-

Hydrochlorothiazide: HCTZ acts on the distal convoluted tubules of the nephron, where it blocks the Na+/Cl- symporter.[9] This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and, consequently, water.[5]

III. Clinical Efficacy: The TRINITY Study

The TRINITY (Triple Therapy with Olmesartan Medoxomil, Amlodipine, and Hydrochlorothiazide in Hypertensive Patients) study was a landmark clinical trial that established the superior efficacy of the triple-combination therapy over dual-combination regimens.[10][11]

IV. Detailed Experimental Protocols

The pivotal clinical trial assessing the efficacy and safety of the triple combination of olmesartan medoxomil, amlodipine, and hydrochlorothiazide is the TRINITY (Triple Therapy with Olmesartan Medoxomil, Amlodipine, and Hydrochlorothiazide in Hypertensive Patients) study .[10][11]

A. TRINITY Trial (NCT00649389) [10]

-

Study Design: The TRINITY study was a 12-week, multicenter, randomized, double-blind, parallel-group trial.[10][12] It included a 3-week washout period for participants already on antihypertensive medication.[10] The trial was designed to evaluate the efficacy and safety of the triple combination therapy compared to the respective dual-combination therapies.[11]

-

Participant Population: The study enrolled 2,492 adult patients (≥18 years of age) with moderate to severe hypertension, defined as a mean seated blood pressure (SeBP) of ≥140/100 mmHg or ≥160/90 mmHg.[10][13]

-

Treatment Arms: Participants were randomized to one of four treatment groups:[10]

-

Olmesartan 40 mg / Amlodipine 10 mg / Hydrochlorothiazide 25 mg (Triple Combination)

-

Olmesartan 40 mg / Amlodipine 10 mg (Dual Combination)

-

Olmesartan 40 mg / Hydrochlorothiazide 25 mg (Dual Combination)

-

Amlodipine 10 mg / Hydrochlorothiazide 25 mg (Dual Combination)

-

-

Key Endpoints:

-

Primary Efficacy Endpoint: The primary endpoint was the change from baseline in mean seated diastolic blood pressure (SeDBP) at week 12.[10]

-

Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in mean seated systolic blood pressure (SeSBP) and the proportion of patients achieving blood pressure goals.[10]

-

B. Open-Label Extension of the TRINITY Study

Following the 12-week double-blind phase, eligible patients could enroll in a 40-week open-label extension to assess the long-term safety and efficacy of the triple combination therapy.[14] In this phase, patients who had not achieved their blood pressure goal were titrated to higher doses of the triple combination.[14]

V. Quantitative Data Summary

The following tables summarize the key quantitative findings from the TRINITY study, demonstrating the superior blood pressure-lowering effects of the triple combination therapy compared to dual-combination therapies.

Table 1: Mean Change in Seated Blood Pressure at Week 12 in the TRINITY Study [15]

| Treatment Group | Mean Change from Baseline in Seated Systolic BP (mmHg) | Mean Change from Baseline in Seated Diastolic BP (mmHg) |

| Olmesartan 40 mg / Amlodipine 10 mg / HCTZ 25 mg | -37.1 | -21.8 |

| Olmesartan 40 mg / Amlodipine 10 mg | -27.5 | -16.2 |

| Olmesartan 40 mg / HCTZ 25 mg | -25.3 | -13.9 |

| Amlodipine 10 mg / HCTZ 25 mg | -26.0 | -14.7 |

HCTZ: Hydrochlorothiazide; BP: Blood Pressure

Table 2: Additional Blood Pressure Reductions with Triple Combination Therapy [15]

| Comparison | Additional Mean Reduction in Systolic BP (mmHg) | Additional Mean Reduction in Diastolic BP (mmHg) |

| Triple Therapy vs. Olmesartan/Amlodipine | -9.6 | -5.6 |

| Triple Therapy vs. Olmesartan/HCTZ | -11.8 | -7.9 |

| Triple Therapy vs. Amlodipine/HCTZ | -11.1 | -7.1 |

All comparisons are statistically significant (p < 0.0001)[15]

Table 3: Proportion of Patients Achieving Blood Pressure Goal at Week 12 [16]

| Treatment Group | Percentage of Patients Achieving BP Goal (<140/90 mmHg) |

| Olmesartan 40 mg / Amlodipine 10 mg / HCTZ 25 mg | 69.9% |

| Olmesartan 40 mg / Amlodipine 10 mg | 53.4% |

| Olmesartan 40 mg / HCTZ 25 mg | 41.1% |

| Amlodipine 10 mg / HCTZ 25 mg | 51.3% |

p < 0.001 for triple combination vs. all dual combinations[16]

VI. Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

Experimental Workflow

References

- 1. Rationale for triple fixed-dose combination therapy with an angiotensin II receptor blocker, a calcium channel blocker, and a thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. How Do ARB-CCB-Diuretic Combos Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]

- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Olmesartan inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 10. Triple-Combination therapy with olmesartan, amlodipine, and hydrochlorothiazide in black and non-black study participants with hypertension: the TRINITY randomized, double-blind, 12-week, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The TRINITY Study: distribution of systolic blood pressure reductions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined Olmesartan, Amlodipine, and Hydrochlorothiazide Therapy in Randomized Patients with Hypertension: A Subgroup Analysis of the TRINITY Study by Age - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Three-Drug Combo, this compound, Approved for Resistant BP [medscape.com]

- 14. Long‐Term Efficacy and Safety of Triple‐Combination Therapy With Olmesartan Medoxomil and Amlodipine Besylate and Hydrochlorothiazide for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (Olmesartan Medoxomil Amlodipine Hydrochlorothiazide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. The TRINITY Study: distribution of systolic blood pressure reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

Amlodipine's Role in Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its therapeutic efficacy is primarily attributed to its potent and long-lasting inhibition of L-type voltage-gated calcium channels. However, the intricate molecular mechanisms underlying its clinical benefits extend beyond simple channel blockade, involving a complex interplay with various intracellular calcium signaling pathways. This technical guide provides a comprehensive exploration of amlodipine's role in calcium signaling, detailing its primary mechanism of action, its influence on key downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized for comparative analysis, and key experimental protocols are described in detail.

Primary Mechanism of Action: L-type Calcium Channel Blockade

Amlodipine's principal therapeutic effect is achieved through the selective inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle cells and, to a lesser extent, in cardiac muscle cells.[3] This inhibition prevents the influx of extracellular calcium ions, a critical step in the initiation of muscle contraction.[1][2] By blocking this influx, amlodipine leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[2][3]

The binding of amlodipine to the L-type calcium channel is a slow-onset, long-duration interaction.[4] Radioligand binding studies have shown that amlodipine interacts with both dihydropyridine and diltiazem-binding sites on the calcium channel.[4] This interaction is voltage-dependent, with amlodipine's blocking effect being more pronounced at more depolarized membrane potentials.[4][5]

Signaling Pathway of L-type Calcium Channel Blockade by Amlodipine

The binding of amlodipine to the L-type calcium channel disrupts the normal signaling cascade that leads to vascular smooth muscle contraction.

Quantitative Data on Amlodipine's Interaction with L-type Calcium Channels

The affinity and potency of amlodipine's interaction with L-type calcium channels have been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological measurements.

Table 1: Binding Affinity of Amlodipine for L-type Calcium Channels

| Radioligand | Preparation | K_d (nM) | B_max (pmol/mg protein) | Reference |

| (-)-[³H]amlodipine | Rat cardiac membranes | 1.64 ± 0.17 | 0.45 ± 0.08 | [3] |

| (-)-[³H]amlodipine | Rat cardiac membranes | 1.68 ± 0.12 | 0.34 ± 0.08 |

Table 2: Inhibitory Potency (IC₅₀) of Amlodipine on L-type Calcium Channels

| Cell/Tissue Type | Channel Type | Experimental Condition | IC₅₀ | Reference |

| Depolarized rat aorta | Endogenous L-type | Ca²⁺-induced contraction | 1.9 nM | [4][6] |

| Rat aorta | Endogenous L-type | 45 mM K⁺ depolarization | 19.4 nM | [6] |

| HEK293 cells | Recombinant Ca_v1.2 | Whole-cell patch clamp (0.05 Hz) | 57 nM | [1][7] |

| HEK293 cells | Recombinant Ca_v1.2/DHP insensitive | Whole-cell patch clamp | 26 µM | [1][7] |

| Guinea pig ventricular cells | Endogenous L-type | Quaternary amlodipine | 4.2 ± 0.6 µM | [8] |

| Bacterial Ca_vAb | Recombinant | Whole-cell patch clamp | 10 ± 0.4 nM | [9] |

Downstream Signaling Pathways Modulated by Amlodipine

Beyond its direct action on calcium influx, amlodipine influences several other signaling pathways that contribute to its therapeutic effects.

Endothelial Nitric Oxide Synthase (eNOS) Pathway

Amlodipine has been shown to increase the production of nitric oxide (NO) in endothelial cells, a key molecule in vasodilation and vascular health.[10][11] This effect appears to be independent of its L-type calcium channel blocking activity in endothelial cells, as these cells do not express L-type channels.[12] Amlodipine enhances eNOS activity by altering its phosphorylation state. Specifically, it promotes the phosphorylation of eNOS at the activating site Serine 1177 and reduces phosphorylation at the inhibitory site Threonine 495.[13] This modulation of eNOS phosphorylation is, at least in part, mediated by the inhibition of Protein Kinase C (PKC).[13]

Table 3: Effect of Amlodipine on Nitric Oxide (NO) Production

| System | Measurement | Effect of Amlodipine | Reference |

| Canine coronary microvessels | Nitrite production | Dose-dependent increase (85% at 10⁻⁵ M) | [10] |

| Failing human heart coronary microvessels | Nitrite production | Dose-dependent increase (79% at 10⁻⁵ M) | [11] |

| Spontaneously Hypertensive Rats (aortic endothelial cells) | NO release | Restored from 55 ± 6 nM to 101 ± 3 nM | [14] |

| Spontaneously Hypertensive Rats (glomerular endothelial cells) | NO release | Increased to 69 ± 3 nM | |

| Hypertensive patients | Exhaled NO (at rest) | Increased from 130.8 ± 19.4 to 180.4 ± 24.8 nL/min | |

| Hypertensive patients | Exhaled NO (peak exercise) | Increased from 380.0 ± 47.5 to 582.6 ± 74.3 nL/min |

Protein Kinase C (PKC) Pathway

Amlodipine has been demonstrated to inhibit the activation of Protein Kinase C (PKC), particularly the α and β isoforms, in vascular smooth muscle cells and other cell types.[10] The translocation of PKC from the cytosol to the cell membrane is a key step in its activation. Amlodipine has been shown to reduce this translocation.[12] The inhibition of PKC by amlodipine contributes to its effects on eNOS activation and may also play a role in its anti-proliferative effects on vascular smooth muscle cells.

Experimental Protocols

A detailed understanding of amlodipine's interactions with calcium signaling pathways has been achieved through a variety of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of amlodipine on the ionic currents flowing through L-type calcium channels in single cells.

Methodology:

-

Cell Preparation: Isolate single cells, such as ventricular myocytes or vascular smooth muscle cells, or use a cell line expressing the channel of interest (e.g., HEK293 cells stably expressing Ca_v1.2). Plate cells on glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit calcium channel currents.

-

Establish a stable baseline current recording.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of amlodipine.

-

Data Analysis: Measure the peak inward current at each voltage step before and after amlodipine application. Calculate the percentage of inhibition at each concentration to determine the IC₅₀ value.

References

- 1. gpb.sav.sk [gpb.sav.sk]

- 2. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of dihydropyridine binding sites in the rat brain: hypertension and age-dependent modulation of [3H](+)-PN 200-110 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Hydrochlorothiazide's Impact on Aquaporin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted interactions between the diuretic hydrochlorothiazide (B1673439) (HCTZ) and aquaporin (AQP) water channels, with a primary focus on aquaporin-2 (AQP2), the principal vasopressin-regulated water channel in the renal collecting duct. The information presented herein is intended to serve as a comprehensive resource, detailing the quantitative effects, experimental methodologies, and complex signaling pathways that govern this interaction.

Quantitative Effects of Hydrochlorothiazide on Aquaporin-2

The impact of hydrochlorothiazide on AQP2 is context-dependent, varying significantly between normal physiological states and pathological conditions such as nephrogenic diabetes insipidus (NDI).

Effects on AQP2 Expression

In normal rodent models, HCTZ administration has been shown to decrease the expression of AQP2 in the inner medullary region of the kidney.[1][2] Conversely, in the context of lithium-induced NDI, a condition characterized by AQP2 downregulation, HCTZ exhibits a paradoxical effect, leading to an upregulation or partial restoration of AQP2 protein levels.[3][4] This suggests that the drug's primary natriuretic action initiates compensatory mechanisms that ultimately influence AQP2 expression.

| Condition | Model System | Parameter Measured | Effect of HCTZ | Quantitative Change | Reference |

| Normal | Sprague-Dawley Rats | Inner Medullary AQP2 mRNA | Decrease | Statistically significant (P<0.05) | [2] |

| Normal | Sprague-Dawley Rats | Inner Medullary AQP2 Protein | Decrease | Statistically significant (P<0.05) | [2] |

| Lithium-Induced NDI | Sprague-Dawley Rats | Whole Kidney AQP2 Protein | Increase | From 20±9% to 39±2% of control | [4] |

| Thiazide-Induced Hyponatremia | Human Patients | Urine AQP2 | Low/Suppressed | - | [5] |

Effects on Water Permeability

Direct assessment of collecting duct water permeability reveals that HCTZ can enhance water transport, an effect that may contribute to its antidiuretic action in NDI. An in vitro microperfusion study of the rat inner medullary collecting duct (IMCD) demonstrated a significant increase in osmotic water permeability in the absence of antidiuretic hormone (ADH).[1][6]

| Model System | Parameter Measured | Condition | Control Value (μm/s) | HCTZ (10⁻⁶ M) Value (μm/s) | Reference |

| Normal Rat IMCD | Osmotic Water Permeability (Pf) | ADH-absent | 6.36 ± 0.56 | 19.08 ± 1.70 | [1][6] |

| Brattleboro Rat IMCD | Osmotic Water Permeability (Pf) | ADH-absent | 3.53 ± 1.41 | 11.16 ± 1.13 | [1][6] |

| Normal Rat IMCD | Diffusional Water Permeability (Pdw) | ADH-absent | 38.01 ± 4.52 (x10⁻⁵ cm/s) | 52.26 ± 4.38 (x10⁻⁵ cm/s) | [1][6] |

Signaling Pathways and Mechanisms of Action

Hydrochlorothiazide does not directly interact with aquaporins. Its effects are downstream consequences of its primary mechanism of action: the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT). The subsequent impact on AQP2 function is mediated by systemic physiological responses, primarily volume depletion and potentially the prostaglandin (B15479496) E2 (PGE2) pathway.

Primary Action and Indirect Effects

The inhibition of NCC by HCTZ leads to natriuresis and diuresis, causing a reduction in extracellular fluid volume.[7] This volume depletion is a key trigger for the paradoxical antidiuretic effect observed in NDI. The body compensates for the volume loss by increasing sodium and water reabsorption in the proximal tubule. This leads to a decreased delivery of fluid and solutes to the collecting ducts, resulting in a lower urine output.[7] In the long term, this state can lead to an upregulation of AQP2, contributing to the antidiuretic effect.[3]

AQP2 Trafficking Regulation

The primary regulatory pathway for AQP2 function is the vasopressin (AVP) signaling cascade. AVP binds to the V2 receptor (V2R) on the basolateral membrane of collecting duct principal cells, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP activates Protein Kinase A (PKA), which then phosphorylates AQP2 at serine 256 (S256).[9] This phosphorylation event is crucial for the translocation of AQP2-containing vesicles to the apical plasma membrane, thereby increasing water permeability.[9][10] While HCTZ does not directly activate this pathway, the systemic response to volume depletion can lead to non-osmotic AVP release, thus engaging this cascade.[11] Additionally, some evidence suggests a role for PGE2 in modulating AQP2 function, which could be influenced by thiazide administration.[12][13][14]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. [Effects of furosemide, antisterone and hydrochlorothiazide on expression of kidney aquaporin-2 gene and urine aquaporin-2 excretion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidiuretic effect of hydrochlorothiazide in lithium-induced nephrogenic diabetes insipidus is associated with upregulation of aquaporin-2, Na-Cl co-transporter, and epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. youtube.com [youtube.com]

- 6. Thiazide induces water absorption in the inner medullary collecting duct of normal and Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders | MDPI [mdpi.com]

- 12. Prostaglandin E2, Osmoregulation, and Disease Progression in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandin E2 in the Regulation of Water Transport in Renal Collecting Ducts [mdpi.com]

Pharmacogenomics of Olmesartan Medoxomil Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan (B1677269) medoxomil, an angiotensin II receptor blocker (ARB), is a widely prescribed antihypertensive agent. However, inter-individual variability in therapeutic response and adverse effects is a significant clinical challenge. This technical guide provides a comprehensive overview of the pharmacogenomics of olmesartan medoxomil, focusing on genetic variants that influence its efficacy and safety. We delve into the role of polymorphisms in the renin-angiotensin-aldosterone system (RAAS) and drug transporter genes, presenting quantitative data from key studies in structured tables. Detailed experimental protocols for genotyping major variants are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Olmesartan medoxomil exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Despite its proven efficacy, patient responses to olmesartan can vary significantly. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for personalizing olmesartan therapy to maximize efficacy and minimize adverse drug reactions.

This guide focuses on the key genes and genetic polymorphisms implicated in the pharmacogenomics of olmesartan, including those involved in its mechanism of action (RAAS pathway) and its disposition (drug transporters).

Pharmacogenomics of Olmesartan Efficacy

The therapeutic efficacy of olmesartan is primarily influenced by genetic variations within the genes of the renin-angiotensin-aldosterone system (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Gene Polymorphisms

Polymorphisms in genes such as angiotensin-converting enzyme (ACE), angiotensinogen (B3276523) (AGT), and the angiotensin II type 1 receptor (AT1R) have been shown to modulate the blood pressure-lowering and antiproteinuric effects of olmesartan.[1][2][3][4]

The ACE gene contains a 287-bp insertion/deletion polymorphism in intron 16, resulting in three genotypes: II, ID, and DD. The D allele is associated with higher ACE levels.[5] Studies have investigated the impact of this polymorphism on the response to ARBs, including olmesartan.

A common polymorphism in the AGT gene, M235T (rs699), results in a methionine to threonine substitution at codon 235. The T allele has been linked to increased plasma angiotensinogen levels and may influence the response to RAAS inhibitors.[4][6][7]

The A1166C polymorphism (rs5186) in the 3' untranslated region of the AT1R gene may affect receptor expression and signaling, thereby influencing the efficacy of AT1 receptor blockers like olmesartan.[2][3][8][9][10]

Quantitative Data on RAAS Polymorphisms and Olmesartan Response

The following table summarizes the quantitative findings from a key study investigating the association of RAAS polymorphisms with the antiproteinuric response to high-dose olmesartan in patients with non-diabetic proteinuric nephropathies.

| Gene Polymorphism | Genotype | Mean Proteinuria Reduction (%) | p-value |

| AGT | TT | 76.8 | <0.05 (vs. MM and MT) |

| MT | 65.8 | ||

| MM | 67.3 | ||

| ACE | DD | 71.4 | <0.05 (vs. ID and II) |

| ID | 60.6 | <0.05 (vs. II) | |

| II | 34.8 | ||

| AT1R | AC | 85.2 | <0.05 (vs. AA) |

| CC | 73.7 | ||

| AA | 62.7 |

Data adapted from a study on non-diabetic proteinuric nephropathies.[1]

Pharmacogenomics of Olmesartan Disposition

While olmesartan is not extensively metabolized by cytochrome P450 enzymes, its transport and subsequent elimination are influenced by drug transporter proteins.[11]

Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1)

Olmesartan is a substrate of the hepatic uptake transporter OATP1B1, which is encoded by the SLCO1B1 gene.[10][12] Genetic variations in SLCO1B1 that reduce OATP1B1 function can lead to increased systemic exposure to olmesartan. The most studied variant is c.521T>C (p.Val174Ala; rs4149056), which is present in the SLCO1B1 *5, *15, and *17 alleles and is associated with decreased transporter activity.[13]

Quantitative Data on SLCO1B1 Polymorphisms and Olmesartan Pharmacokinetics

A study investigating the pharmacokinetic interaction between pravastatin (B1207561) and olmesartan in relation to SLCO1B1 polymorphism provides insight into the potential impact on olmesartan exposure. While specific data for olmesartan alone was not the primary focus, the study design suggests the importance of this transporter in olmesartan disposition. Further dedicated studies are needed to fully quantify the effect of SLCO1B1 genotypes on olmesartan pharmacokinetics.

Pharmacogenomics of Olmesartan Adverse Effects

Olmesartan-Induced Enteropathy and HLA Alleles

A rare but serious adverse effect associated with olmesartan is a sprue-like enteropathy characterized by chronic diarrhea and weight loss.[11][14][15] Several studies have suggested a strong association between this condition and the presence of specific Human Leukocyte Antigen (HLA) alleles, particularly HLA-DQ2 and HLA-DQ8, which are also associated with celiac disease.[16][17]

| Adverse Effect | Associated Genetic Marker | Prevalence in Patients with Enteropathy |

| Olmesartan-Induced Enteropathy | HLA-DQ2 or HLA-DQ8 positive | 15 out of 22 patients (68%) |

Data adapted from a foundational study on olmesartan-associated enteropathy.[16]

Experimental Protocols

Detailed methodologies for genotyping the key polymorphisms discussed are provided below.

DNA Extraction

Genomic DNA can be extracted from peripheral blood leukocytes or buccal swabs using standard commercial kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

Genotyping of RAAS Polymorphisms

Genotyping is typically performed using polymerase chain reaction (PCR).

-

Primers:

-

PCR Conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.[18]

-

-

Product Detection: PCR products are separated by agarose (B213101) gel electrophoresis (2.5%). The 'I' allele yields a 490 bp fragment, while the 'D' allele produces a 190 bp fragment. Heterozygotes (ID) will show both bands.[18] To avoid mistyping of ID heterozygotes as DD, a second PCR with insertion-specific primers is recommended.[5]

Genotyping is performed using PCR followed by Restriction Fragment Length Polymorphism (RFLP) analysis.

-

Primers:

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 45 seconds.

-

-

Final extension: 72°C for 10 minutes.[7]

-

-

RFLP Analysis: The PCR product is digested with the restriction enzyme Tth111I. The 'T' allele is not cut (remains at 165 bp), while the 'M' (C) allele is cut into two fragments of 141 bp and 24 bp.

Genotyping is performed using PCR-RFLP.

-

Primers:

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 1 minute.

-

Annealing: 55°C for 1 minute.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

RFLP Analysis: The PCR product is digested with the restriction enzyme DdeI. The 'A' allele is not cut (850 bp fragment), while the 'C' allele is cut into two fragments of 600 bp and 250 bp.[2]

Genotyping of SLCO1B1 c.521T>C (rs4149056)

Genotyping can be performed using various methods, including TaqMan SNP genotyping assays or PCR-RFLP.

-

Method: TaqMan SNP Genotyping Assay (Applied Biosystems).

-

Assay ID: Custom or pre-designed assay for rs4149056.

-

Procedure: The assay is performed on a real-time PCR instrument according to the manufacturer's protocol. The instrument's software automatically calls the genotypes based on the fluorescence signals from the allele-specific probes.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of olmesartan.

Caption: A general workflow for a pharmacogenomic study of olmesartan response.

Discussion and Future Directions

The evidence presented in this guide highlights the significant role of genetic factors in modulating the response to olmesartan medoxomil. Polymorphisms in the RAAS pathway genes, particularly ACE, AGT, and AT1R, are associated with variability in the drug's efficacy. Furthermore, variations in the SLCO1B1 gene may alter the pharmacokinetic profile of olmesartan, and specific HLA alleles are strongly linked to the risk of olmesartan-induced enteropathy.

While these findings are promising, further research is needed to translate this knowledge into clinical practice. Larger, well-designed clinical trials are required to validate these associations in diverse populations and to develop predictive algorithms that can guide individualized olmesartan therapy. The integration of pharmacogenomic data into clinical decision support systems could empower clinicians to select the optimal antihypertensive therapy and dosage for each patient, thereby improving treatment outcomes and enhancing patient safety.

Conclusion

The pharmacogenomics of olmesartan medoxomil is a rapidly evolving field with the potential to revolutionize the management of hypertension. By understanding the genetic basis of inter-individual differences in drug response, we can move towards a more personalized approach to antihypertensive therapy, ultimately leading to more effective and safer use of this important medication. This technical guide provides a foundational resource for researchers and drug development professionals working to advance the field of cardiovascular pharmacogenomics.

References

- 1. The Pharmacogenomic and Metabolomic Predictors of ACE Inhibitor and Angiotensin II Receptor Blocker Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journalrip.com [journalrip.com]

- 4. Angiotensinogen M235T gene variants and its association with essential hypertension and plasma renin activity in Malaysian subjects: A case control study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Association between the M235T polymorphism of the AGT gene and cytokines in patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Association of M235T Genetic Polymorphism in Angiotensinogen Gene and Other Non-Genetic Factors with Essential Hypertension among Jordanian Patients | MDPI [mdpi.com]

- 8. Association of Angiotensin II Type 1 Receptor (A1166C) Gene Polymorphism and Its Increased Expression in Essential Hypertension: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacogenetics of Angiotensin II Receptor Blockers in Iraq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association of Angiotensin II Type 1 Receptor (AT1R) Gene Polymorphism with Angiotensin II Serum Levels in Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olmesartan-Induced Enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel PCR Method for Detecting ACE Gene Insertion/Deletion Polymorphisms and its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. Olmesartan-Induced Enteropathy: An Unusual Cause of Villous Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Case Report of Olmesartan-Induced Enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Olmesartan-associated enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olmesartan-Induced Sprue Like Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ACE Gene D/I Polymorphism Identification and Classification [bio-protocol.org]

A Technical Guide to the Preclinical Effects of Amlodipine on Endothelial Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for hypertension and angina. Beyond its primary role in vasodilation by inhibiting L-type calcium channels in vascular smooth muscle, a substantial body of preclinical evidence has illuminated its pleiotropic, blood pressure-independent effects on the vascular endothelium. These studies demonstrate that amlodipine actively improves endothelial function by enhancing nitric oxide (NO) bioavailability, attenuating oxidative stress and inflammation, and favorably modulating vascular remodeling. This technical guide synthesizes the core preclinical findings, detailing the molecular mechanisms, experimental protocols, and key quantitative data that underpin our current understanding of amlodipine's vasculoprotective properties.

Enhancement of Nitric Oxide (NO) Bioavailability

Endothelial dysfunction, a hallmark of hypertension and atherosclerosis, is characterized by reduced bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation, anti-inflammation, and anti-proliferation[1][2]. Preclinical studies consistently show that amlodipine increases the generation of NO from endothelial cells.[3][4][5] This effect is observed in various models, including cultured human and porcine endothelial cells, as well as in isolated arterial preparations from rats and dogs.[3][5][6][7] The increase in NO production leads to elevated levels of its downstream effector, cyclic guanosine (B1672433) monophosphate (cGMP), in endothelial cells, further promoting vasorelaxation.[4][6]

Unlike some other calcium channel blockers, amlodipine's ability to stimulate eNOS is not a universal class effect and appears to be a unique attribute of its molecular structure.[5] This enhancement of NO bioavailability is achieved through dual mechanisms: increased synthesis via endothelial nitric oxide synthase (eNOS) activation and prolonged NO half-life via antioxidant actions.[8][9]

Table 1: Summary of Quantitative Data on Amlodipine's Effects on NO Bioavailability

| Animal/Cell Model | Amlodipine Dose/Concentration | Key Parameter Measured | Result | Citation(s) |

|---|---|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | 5 mg/kg/day for 8 weeks | Aortic Endothelial NO Release | Restored from 55±6 nM (vehicle) to 101±3 nM | [5][10] |

| Spontaneously Hypertensive Rats (SHRs) | 5 mg/kg/day for 8 weeks | Glomerular Endothelial NO Release | Increased from 29±3 nM (vehicle) to 69±3 nM | [5] |

| Cultured Porcine Endothelial Cells | 0.1-10 µmol/l for 24h | Basal NO Formation | Concentration-dependent increase | [8][9] |

| Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µmol/l | cGMP Accumulation | ~8-fold increase over control | [4][6] |

| Porcine Coronary Arteries | Acute Application | NO Release | Significant increase , blocked by L-NMMA |[8][9] |

Molecular Mechanisms of eNOS Activation

Amlodipine activates eNOS through at least two distinct, calcium-independent signaling pathways in endothelial cells, which do not typically express the L-type calcium channels that are the drug's primary target in smooth muscle.[3][11]

Alteration of eNOS Phosphorylation via Protein Kinase C (PKC) Inhibition

A key mechanism for amlodipine-induced eNOS activation involves the modulation of its phosphorylation state. Amlodipine promotes the activating phosphorylation of eNOS at serine residue 1177 (Ser1177) while simultaneously decreasing the inhibitory phosphorylation at threonine residue 495 (Thr495).[3][4][12] This dual effect significantly enhances enzyme activity.

This process appears to be mediated by the inhibition of Protein Kinase C (PKC).[3][4] Amlodipine attenuates PKC phosphorylation in a time-dependent manner, which corresponds with the observed changes in eNOS phosphorylation.[3][4] This PKC-inhibitory pathway is independent of bradykinin (B550075) B2 receptor activation in cultured endothelial cells and rat aorta, suggesting a direct effect on this signaling cascade.[3][4]

References

- 1. Calcium channel blockers, endothelial dysfunction, and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of Endothelial Function by Amlodipine and Vitamin C in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Vascular remodeling during healing after myocardial infarction in the dog model: effects of reperfusion, amlodipine and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelium, atherosclerosis and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrochlorothiazide: An In-depth Technical Guide to its Off-Target Effects in Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (B1673439) (HCTZ), a cornerstone in the management of hypertension and edema for decades, primarily exerts its therapeutic effect through inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney. This action leads to increased natriuresis and diuresis, subsequently lowering blood pressure. However, a growing body of research has illuminated a range of off-target effects that are independent of its primary mechanism of action. These unintended biological activities have significant implications for patient safety and drug development, necessitating a deeper understanding within the scientific community. This technical guide provides a comprehensive overview of the principal off-target effects of hydrochlorothiazide observed in various research models, with a focus on photosensitivity and skin cancer risk, metabolic disturbances including glucose intolerance and electrolyte imbalances, and emerging areas of investigation.

Core Off-Target Effects of Hydrochlorothiazide

Photosensitivity and Increased Risk of Skin Cancer

One of the most significant off-target effects of hydrochlorothiazide is its photosensitizing nature, which has been linked to an increased risk of non-melanoma skin cancer.[1][2] This effect is particularly pronounced with long-term use and cumulative exposure.[1][3] The underlying mechanism involves the absorption of ultraviolet (UV) radiation, primarily UVA, by HCTZ molecules in the skin.[4][5] This absorption leads to the generation of reactive oxygen species (ROS), which can induce cellular and DNA damage, including the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[4][5]

Quantitative Data on Photosensitivity and Skin Cancer Risk:

| Parameter | Finding | Research Model | Reference |

| Skin Cancer Risk | Dose-dependent increased risk of basal cell carcinoma (BCC) and squamous cell carcinoma (SCC).[1] | Pharmacoepidemiological studies in Danish nationwide data sources. | [1] |

| SCC Risk (High Cumulative Dose) | 7.7-fold increased risk for SCC with long-term use (equivalent to 25 mg daily for 22 years).[1] | Danish nationwide data sources. | [1] |

| BCC Risk (High Cumulative Dose) | 1.5-fold increased risk for BCC with long-term use (equivalent to 25 mg daily for 22 years).[1] | Danish nationwide data sources. | [1] |

| DNA Damage | HCTZ significantly enhanced UVA-induced production of thymine-thymine dimers.[4] | Isolated DNA and xeroderma pigmentosum model mice. | [4] |

| Photosensitivity (Human Study) | No significant increase in photosensitivity to UVA or UVB radiation was observed in healthy volunteers after 15 days of 25 mg/day HCTZ.[6][7] | Randomized, double-blind, placebo-controlled clinical trial with 30 healthy volunteers. | [6][7] |

Experimental Protocol: Assessing HCTZ-Induced Photosensitivity and DNA Damage in Human Keratinocytes

-

Cell Culture: Human keratinocytes (HaCaT cell line) are cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of hydrochlorothiazide or a vehicle control (e.g., DMSO).

-

Irradiation: Following incubation, the cells are exposed to a controlled dose of UVA or UVB radiation.

-

Assessment of DNA Damage:

-

Immunofluorescence for CPDs: Cells are fixed, permeabilized, and stained with an antibody specific for cyclobutane pyrimidine dimers. The fluorescence intensity is quantified to measure the level of DNA damage.[4]

-

Comet Assay: This assay can be used to detect single and double-strand DNA breaks.

-

-

Analysis of Inflammatory Markers:

-

RT-PCR and Western Blot: Expression levels of inflammatory cytokines (e.g., IL-6, TNF-alpha) and tumor suppressor proteins (e.g., p53) are analyzed to assess the inflammatory response.[8]

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Fluorescent Probes: Cellular ROS levels are measured using fluorescent probes like DCFDA-AM.

-

Signaling Pathway: HCTZ-Induced Photosensitization and DNA Damage

Caption: HCTZ absorbs UV radiation, leading to ROS generation, DNA damage, and inflammation.

Metabolic Disturbances

Hydrochlorothiazide is well-documented to cause a range of metabolic side effects, including glucose intolerance, insulin (B600854) resistance, and electrolyte imbalances.[9][10] These effects are of particular concern in patients with or at risk for type 2 diabetes and those on long-term therapy.

HCTZ can impair glucose tolerance and, in some cases, induce new-onset diabetes.[6] Several mechanisms have been proposed for this off-target effect.

Quantitative Data on Glucose Metabolism:

| Parameter | Finding | Research Model | Reference |

| Glucose Tolerance (Mice) | HCTZ induced dose-dependent glucose intolerance in mice, with the lowest effective dose being 5 mg/kg.[11][12] | Intraperitoneal glucose tolerance tests (IPGTT) in C57BL/6J mice. | [11][12] |

| Insulin Secretion (Mouse Islets) | Low concentrations of HCTZ (0.1-1.0 µmol/L) reduced glucose-stimulated insulin release by 22-42% at high glucose concentrations.[13] | Isolated beta-cell-rich mouse pancreatic islets. | [13] |

| Calcium Influx (Mouse Islets) | HCTZ (1-10 µmol/L) significantly reduced glucose-stimulated 45Ca2+ uptake.[13] | Isolated beta-cell-rich mouse pancreatic islets. | [13] |

| Fasting Blood Glucose (Mice) | 10 mg/kg HCTZ significantly increased fasting blood glucose in mice at week 4.[14] | C57BL/6J mice on a high-fat diet. | [14] |

Experimental Protocol: Assessing HCTZ-Induced Glucose Intolerance in Mice

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Treatment: Mice are administered hydrochlorothiazide (e.g., 5-50 mg/kg) or a vehicle control via intraperitoneal injection or in drinking water.[11][14]

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

Mice are fasted for a defined period (e.g., 6 hours).

-

A baseline blood glucose measurement is taken from the tail vein.

-

A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

-

Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the degree of glucose intolerance.[15]

Experimental Protocol: Measuring Insulin Secretion from Isolated Pancreatic Islets

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Insulin Secretion Assay:

-

Islets are pre-incubated in a low-glucose buffer.

-

They are then incubated in buffers containing low glucose, high glucose, and high glucose plus various concentrations of HCTZ.

-

The supernatant is collected, and the insulin concentration is measured using an ELISA kit.[12]

-

Signaling Pathways in HCTZ-Induced Glucose Intolerance:

Recent research has identified multiple pathways contributing to HCTZ's effects on glucose metabolism.

A. Inhibition of Mitochondrial Carbonic Anhydrase 5b in Pancreatic β-Cells

Caption: HCTZ inhibits CA5b, impairing Krebs cycle anaplerosis and reducing insulin secretion.

B. Gut Microbiota-Mediated TLR4 Signaling

Caption: HCTZ alters gut microbiota, increasing LPS, which activates TLR4 and promotes insulin resistance.

A well-known off-target effect of HCTZ is the disturbance of electrolyte homeostasis. These imbalances can lead to various clinical manifestations.

Quantitative Data on Electrolyte Imbalances:

| Electrolyte | Finding | Research Model/Population | Reference |

| Hyponatremia | Occurs in approximately 20% of patients taking thiazide diuretics.[16] | Patients in a hospital setting. | [16] |

| Hypokalemia | Observed in 8.52% of patients on thiazide diuretics.[17] | Primary care patients. | [17] |

| Hypomagnesemia | Thiazides increase the urinary excretion of magnesium.[14] | Prescribing information. | [14] |

| Hypercalcemia | Thiazides can decrease urinary calcium excretion, leading to slight elevations in serum calcium.[14] | Prescribing information. | [14] |

| Hyperuricemia | HCTZ treatment is associated with elevations in uric acid.[18] | Participants in the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study. | [18] |

Experimental Protocol: Assessing HCTZ-Induced Electrolyte Changes in Animal Models

-

Animal Model: Rodent models (rats or mice) are commonly used.

-

Treatment: Animals are administered HCTZ or a vehicle control for a specified duration.

-

Sample Collection: Blood and urine samples are collected at baseline and at various time points during the treatment period.

-

Electrolyte Measurement: Serum and urinary concentrations of sodium, potassium, calcium, magnesium, and uric acid are measured using standard laboratory techniques (e.g., ion-selective electrodes, colorimetric assays).

-

Data Analysis: Changes in electrolyte levels from baseline are compared between the HCTZ-treated and control groups.

Other Off-Target Considerations

Vasodilation

While the primary antihypertensive effect of HCTZ is attributed to its diuretic action, there is evidence for a direct vasodilatory effect, although the exact mechanism is not fully understood.[7] This vasodilation may contribute to the long-term blood pressure-lowering effects of the drug.

Lack of Comprehensive Off-Target Proteomic Profiling

To date, a comprehensive, unbiased chemical proteomics study specifically investigating the off-target binding profile of hydrochlorothiazide in relevant tissues (e.g., skin, pancreas, liver) has not been extensively reported in the scientific literature. Such studies, which have been applied to other drug classes like the glitazones, are crucial for identifying novel off-target interactions and elucidating the molecular mechanisms behind both desired and adverse drug effects.[19][20] The absence of this data represents a significant knowledge gap in our understanding of HCTZ's complete pharmacological profile.

Conclusion